molecular formula C13H11N3S3 B3221675 2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole CAS No. 1207052-93-4

2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole

Cat. No.: B3221675
CAS No.: 1207052-93-4
M. Wt: 305.4
InChI Key: CTHFGCZGHYWPGE-UHFFFAOYSA-N
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Description

2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a pyridazine-thiophene hybrid moiety at position 4 via a thiomethyl (-SCH2-) linker. The pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) and thiophene (a sulfur-containing five-membered aromatic ring) contribute to its structural complexity and reactivity.

Properties

IUPAC Name

2-methyl-4-[(6-thiophen-2-ylpyridazin-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S3/c1-9-14-10(7-18-9)8-19-13-5-4-11(15-16-13)12-3-2-6-17-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHFGCZGHYWPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of 2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole.

Action Environment

The physicochemical properties of thiazole, such as its solubility in various solvents, could potentially be influenced by environmental factors.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues in 1,2,4-Triazole Derivatives ()

Compounds such as 6l , 6m , and 6s (Table 1) share key features with the target molecule, including thiophene, thiazole, or pyridine moieties. These analogs are synthesized via nucleophilic substitution or cyclization reactions, often achieving high yields (80–93%). Key differences include:

  • Core Heterocycle : The target compound uses a thiazole-pyridazine scaffold, whereas triazole derivatives (e.g., 6l–6s ) feature a 1,2,4-triazole core. This affects electronic properties and binding interactions in biological systems.
  • Substituent Effects : The pyridazine-thiophene group in the target compound may enhance π-π stacking or hydrogen-bonding capabilities compared to simpler aryl groups (e.g., 4-methoxyphenyl in 6l ).
  • Melting Points: Triazole derivatives exhibit melting points ranging from 125°C to 200°C, suggesting moderate thermal stability.

Table 1: Comparison with 1,2,4-Triazole Derivatives

Compound Core Structure Substituents Melting Point (°C) Yield (%)
6l () 1,2,4-Triazole 4-Methoxyphenyl, thiophen-2-yl, trifluoromethylfuran 125–128 93
6m () 1,2,4-Triazole 4-Methoxyphenyl, thiophen-2-yl, pyridinyl 196–198 92
Target Compound Thiazole-Pyridazine 2-Methyl, pyridazin-3-yl-thiophen-2-yl via thiomethyl linker N/A N/A
Benzoimidazole-Thiazole-Triazole Hybrids ()

Compounds like 9a–9e incorporate benzoimidazole and thiazole-triazole systems. These molecules are synthesized via click chemistry or amide coupling, often in polar aprotic solvents (e.g., DMF) with catalysts like Cu(I). Key distinctions include:

  • Linker Flexibility : The target compound’s thiomethyl linker may offer greater rotational freedom compared to rigid triazole-acetamide linkers in 9a–9e .
  • Biological Targeting : Analogs like 9c (with a bromophenyl group) show enhanced binding in molecular docking studies, suggesting that the pyridazine-thiophene system in the target compound could similarly modulate receptor interactions .
Pyridazine-Based Compounds ()

The European patent () describes pyridazine derivatives such as N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide. These compounds highlight the versatility of pyridazine in medicinal chemistry:

  • Synthetic Routes : Pyridazine rings are often synthesized via cyclocondensation or cross-coupling reactions, which may parallel the target compound’s preparation.
  • Electron-Deficient Nature : Pyridazine’s electron-withdrawing character could enhance the electrophilic reactivity of the target compound compared to electron-rich thiophene-containing analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole

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